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molecular formula C11H12N2O3 B8453481 4-[(3-Nitrophenyl)amino]-3-penten-2-one

4-[(3-Nitrophenyl)amino]-3-penten-2-one

Cat. No. B8453481
M. Wt: 220.22 g/mol
InChI Key: RKODTPIHPRNNHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07199136B2

Procedure details

36.24 g (362 mmol) Acetylacetone, 10.00 g (72 mmol) 3-nitroaniline, and 1.25 g (7.2 mmol) 4-toluenesulfonic acid are dissolved in 100 ml toluene. The reaction mixture is refluxed overnight with a Dean-Stark trap to remove water. After cooling down to room temperature, the solvent is removed in vacuo and the residue is purified by column chromatography on silica with eluent dichloromethane.
Quantity
36.24 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([CH2:4][C:5](=[O:7])[CH3:6])(=O)[CH3:2].[N+:8]([C:11]1[CH:12]=[C:13]([CH:15]=[CH:16][CH:17]=1)[NH2:14])([O-:10])=[O:9].C1(C)C=CC(S(O)(=O)=O)=CC=1>C1(C)C=CC=CC=1>[N+:8]([C:11]1[CH:12]=[C:13]([NH:14][C:1]([CH3:2])=[CH:4][C:5](=[O:7])[CH3:6])[CH:15]=[CH:16][CH:17]=1)([O-:10])=[O:9]

Inputs

Step One
Name
Quantity
36.24 g
Type
reactant
Smiles
C(C)(=O)CC(C)=O
Name
Quantity
10 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(N)C=CC1
Name
Quantity
1.25 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is refluxed overnight with a Dean-Stark trap
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
to remove water
CUSTOM
Type
CUSTOM
Details
the solvent is removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue is purified by column chromatography on silica with eluent dichloromethane

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)NC(=CC(C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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